Superior In Vitro Activity of Mecillinam vs. Ciprofloxacin and TMP-SMX Against ESBL-Producing Uropathogens
Mecillinam demonstrates significantly higher susceptibility rates against extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales compared to commonly used oral agents ciprofloxacin and trimethoprim-sulfamethoxazole (TMP-SMX). A large US surveillance study from 2017-2020 reported susceptibility rates against ESBL-positive bacteria for mecillinam, fosfomycin, and comparator antibiotics [1].
| Evidence Dimension | In vitro susceptibility rate against ESBL-positive Enterobacterales |
|---|---|
| Target Compound Data | Mecillinam: 98.2% susceptible |
| Comparator Or Baseline | Fosfomycin: 97.3% susceptible; Comparator Antibiotics: Resistance rates were 27.1% for TMP-SMX, 19.3% for ciprofloxacin, and 19.2% for ceftriaxone. |
| Quantified Difference | Resistance to TMP-SMX is 5.2x higher than non-susceptibility to mecillinam; resistance to ciprofloxacin is 3.7x higher. Mecillinam maintains >98% susceptibility against this difficult-to-treat phenotype. |
| Conditions | 3,303 US urinary tract clinical isolates of Enterobacterales, 2017-2020; Susceptibility testing per CLSI guidelines. |
Why This Matters
For procurement decisions, this evidence supports selecting pivmecillinam as a first-line empirical therapy in regions with high rates of ESBL-producing E. coli or TMP-SMX resistance, where alternatives like ciprofloxacin or TMP-SMX have diminished clinical utility.
- [1] Thulin, E., et al. (2024). Activity of mecillinam against USA urinary tract clinical isolates from 2017 to 2020 including isolates resistant to comparator antibiotics. Journal of Global Antimicrobial Resistance. View Source
